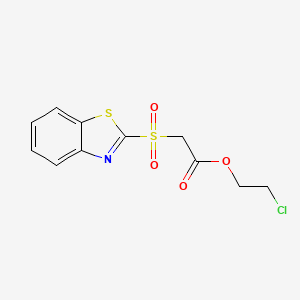
2-Chloroethyl (1,3-benzothiazole-2-sulfonyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl (1,3-benzothiazole-2-sulfonyl)acetate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl (1,3-benzothiazole-2-sulfonyl)acetate typically involves the reaction of 2-aminothiophenol with chloroacetic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzothiazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like iodine or samarium triflate .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions, is also gaining popularity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethyl (1,3-benzothiazole-2-sulfonyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).
Catalysts: Iodine, samarium triflate, and other Lewis acids.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, sulfoxides, sulfones, and thiols. These products have diverse applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
2-Chloroethyl (1,3-benzothiazole-2-sulfonyl)acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anticancer, antimicrobial, and anticonvulsant activities
Materials Science: Benzothiazole derivatives are used in the development of organic semiconductors, dyes, and sensors.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mecanismo De Acción
The mechanism of action of 2-Chloroethyl (1,3-benzothiazole-2-sulfonyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In medicinal chemistry, it is often studied for its ability to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Chloroethyl (1,3-benzothiazole-2-sulfonyl)acetate include:
2-Mercaptobenzothiazole: Used as a rubber vulcanization accelerator and in the synthesis of other benzothiazole derivatives.
Benzothiazole-2-sulfonamide: Known for its antimicrobial and anticancer properties.
2-Aminobenzothiazole: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Uniqueness
This compound is unique due to its specific structural features, such as the chloroethyl and sulfonyl groups, which confer distinct reactivity and biological activity. These features make it a valuable compound in the synthesis of novel derivatives with potential therapeutic applications .
Propiedades
Número CAS |
76151-71-8 |
|---|---|
Fórmula molecular |
C11H10ClNO4S2 |
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
2-chloroethyl 2-(1,3-benzothiazol-2-ylsulfonyl)acetate |
InChI |
InChI=1S/C11H10ClNO4S2/c12-5-6-17-10(14)7-19(15,16)11-13-8-3-1-2-4-9(8)18-11/h1-4H,5-7H2 |
Clave InChI |
NHYHZPBTLMKZKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CC(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


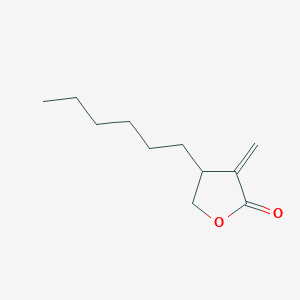
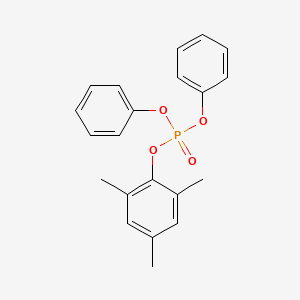
![Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14451685.png)
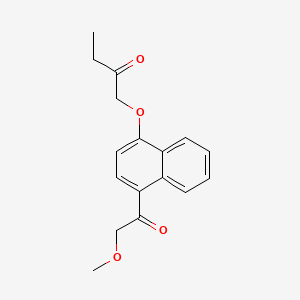

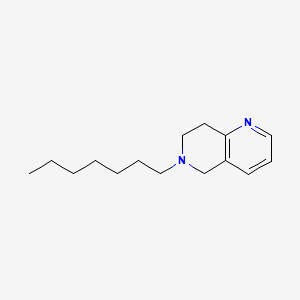
![Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate](/img/structure/B14451712.png)

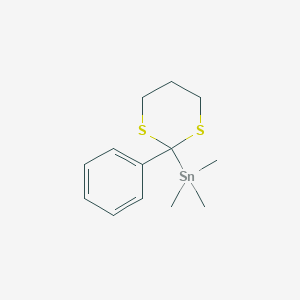
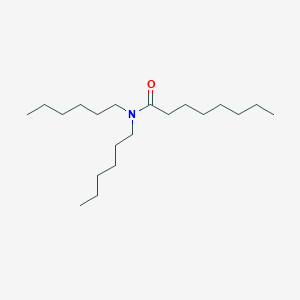

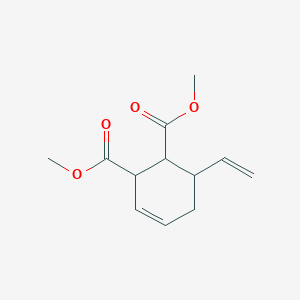
![Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate](/img/structure/B14451728.png)

